molecular formula C18H16N4OS B256866 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B256866
M. Wt: 336.4 g/mol
InChI Key: DJUMFVQUUCKVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential applications in various scientific research areas, including drug discovery and development, cancer treatment, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins involved in the pathogenesis of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and inhibit the activity of topoisomerase II. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential anticancer and neuroprotective properties, as well as its ability to inhibit the activity of topoisomerase II and the aggregation of amyloid beta peptides. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to determine its safety and efficacy in vivo, as well as studies to investigate its potential applications in other scientific research areas, such as infectious diseases and inflammation. Additionally, studies to optimize its synthesis and improve its pharmacokinetic properties may also be warranted.

Synthesis Methods

The synthesis of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenol with benzyl isothiocyanate in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-amino-1,2,4-triazole to yield the final product.

Scientific Research Applications

3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases, with studies showing its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

Product Name

3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-13-7-5-6-10-15(13)23-12-17-21-22-16(19-20-18(22)24-17)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

DJUMFVQUUCKVCP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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